Cas no 70125-17-6 (2-(methylamino)-8-quinolinol)

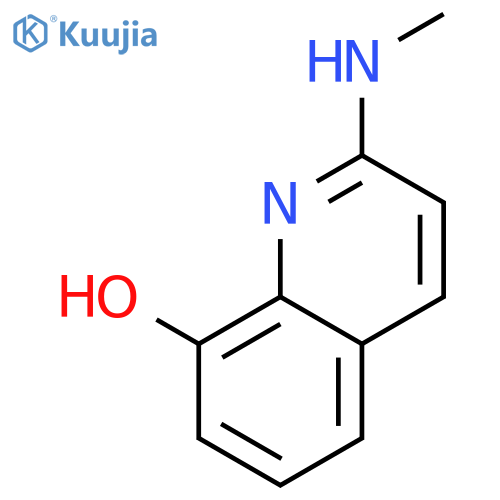

2-(methylamino)-8-quinolinol structure

商品名:2-(methylamino)-8-quinolinol

CAS番号:70125-17-6

MF:C10H10N2O

メガワット:174.199202060699

MDL:MFCD00168932

CID:1085430

PubChem ID:1380876

2-(methylamino)-8-quinolinol 化学的及び物理的性質

名前と識別子

-

- 2-(Methylamino)quinolin-8-ol

- 2-(methylamino)-8-quinolinol(SALTDATA: FREE)

- 2-methylamino-quinolin-8-ol

- CHEMBRDG-BB 5175081

- 2-(METHYLAMINO)-8-QUINOLINOL

- 8-hydroxy-2-methylaminoquinoline

- HMS1579M16

- Oprea1_836237

- BS-38396

- FT-0730099

- XBYZXLIEDQJISL-UHFFFAOYSA-N

- 70125-17-6

- SCHEMBL1041892

- CS-0455055

- SB68187

- AKOS006282521

- DTXSID30362502

- MFCD00168932

- DA-03438

- CHEMBL5283541

- 2-(methylamino)-8-quinolinol

-

- MDL: MFCD00168932

- インチ: InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)

- InChIKey: XBYZXLIEDQJISL-UHFFFAOYSA-N

- ほほえんだ: CN=C1C=CC2=C(C(=CC=C2)O)N1

計算された属性

- せいみつぶんしりょう: 174.07900

- どういたいしつりょう: 174.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.293

- ふってん: 374.7°C at 760 mmHg

- フラッシュポイント: 180.4°C

- 屈折率: 1.728

- PSA: 45.15000

- LogP: 2.05510

2-(methylamino)-8-quinolinol セキュリティ情報

2-(methylamino)-8-quinolinol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(methylamino)-8-quinolinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1259868-1g |

2-(methylamino)-8-quinolinol |

70125-17-6 | 95% | 1g |

$165 | 2024-06-06 | |

| abcr | AB217973-5 g |

2-(Methylamino)-8-quinolinol; 95% |

70125-17-6 | 5g |

€524.20 | 2022-06-11 | ||

| 1PlusChem | 1P00FC9W-1g |

2-(methylamino)-8-quinolinol |

70125-17-6 | 95% | 1g |

$101.00 | 2025-02-27 | |

| abcr | AB217973-25g |

2-(Methylamino)-8-quinolinol, 95%; . |

70125-17-6 | 95% | 25g |

€1600.20 | 2024-04-16 | |

| Ambeed | A409479-5g |

2-(Methylamino)quinolin-8-ol |

70125-17-6 | 95+% | 5g |

$599.0 | 2024-04-17 | |

| Ambeed | A409479-1g |

2-(Methylamino)quinolin-8-ol |

70125-17-6 | 95+% | 1g |

$196.0 | 2024-04-17 | |

| TRC | M288523-50mg |

2-(methylamino)-8-quinolinol |

70125-17-6 | 50mg |

$ 70.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1259868-5g |

2-(methylamino)-8-quinolinol |

70125-17-6 | 95% | 5g |

$475 | 2024-06-06 | |

| abcr | AB217973-10g |

2-(Methylamino)-8-quinolinol, 95%; . |

70125-17-6 | 95% | 10g |

€701.50 | 2024-04-16 | |

| abcr | AB217973-1g |

2-(Methylamino)-8-quinolinol, 95%; . |

70125-17-6 | 95% | 1g |

€179.70 | 2024-04-16 |

2-(methylamino)-8-quinolinol 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

70125-17-6 (2-(methylamino)-8-quinolinol) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70125-17-6)2-(methylamino)-8-quinolinol

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/539.0